Cas no 2247106-57-4 (endo-3-aminobicyclo[2.1.0]pentane-1-carboxylic acid)

Technical Introduction: Endo-3-aminobicyclo[2.1.0]pentane-1-carboxylic acid is a constrained bicyclic amino acid derivative featuring a rigid [2.1.0]pentane scaffold. Its unique structure imparts steric and conformational constraints, making it valuable for peptide modification and medicinal chemistry applications. The endo-configuration enhances stability and influences binding interactions, while the amine and carboxyl functionalities allow for versatile derivatization. This compound is particularly useful in designing peptidomimetics, enzyme inhibitors, and bioactive probes, where its bicyclic framework can improve target selectivity and metabolic resistance. Its synthetic utility and structural distinctiveness make it a promising building block for advanced chemical and pharmaceutical research.
endo-3-aminobicyclo[2.1.0]pentane-1-carboxylic acid structure
2247106-57-4 structure
Product Name:endo-3-aminobicyclo[2.1.0]pentane-1-carboxylic acid
CAS No:2247106-57-4
MF:C6H9NO2
MW:127.141161680222
CID:5107034
Update Time:2026-03-03

endo-3-aminobicyclo[2.1.0]pentane-1-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • Rel-(1S,3R,4R)-3-aminobicyclo[2.1.0]pentane-1-carboxylic acid
    • starbld0045212
    • endo-3-aminobicyclo[2.1.0]pentane-1-carboxylic acid
    • Inchi: 1S/C6H9NO2/c7-4-2-6(5(8)9)1-3(4)6/h3-4H,1-2,7H2,(H,8,9)/t3-,4+,6-/m0/s1
    • InChI Key: LLGCBCPKHMYQSX-RPDRRWSUSA-N
    • SMILES: OC([C@@]12C[C@H]([C@@H]1C2)N)=O

Computed Properties

  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 1
  • Complexity: 180
  • XLogP3: -3.1
  • Topological Polar Surface Area: 63.3

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NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBWP085-100.0mg
endo-3-aminobicyclo[2.1.0]pentane-1-carboxylic acid
2247106-57-4 95%
100.0mg
¥2145.0000 2025-04-11
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBWP085-250.0mg
endo-3-aminobicyclo[2.1.0]pentane-1-carboxylic acid
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¥3432.0000 2025-04-11
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
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endo-3-aminobicyclo[2.1.0]pentane-1-carboxylic acid
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¥5721.0000 2025-04-11
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBWP085-1.0g
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1.0g
¥8580.0000 2025-04-11
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endo-3-aminobicyclo[2.1.0]pentane-1-carboxylic acid Suppliers

Amadis Chemical Company Limited
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(CAS:2247106-57-4)endo-3-aminobicyclo[2.1.0]pentane-1-carboxylic acid
Order Number:A1081057
Stock Status:in Stock
Quantity:100.0mg/250.0mg/500.0mg/1.0g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 19:10
Price ($):269.0/430.0/717.0/1075.0
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Additional information on endo-3-aminobicyclo[2.1.0]pentane-1-carboxylic acid

Research Brief on endo-3-aminobicyclo[2.1.0]pentane-1-carboxylic acid (CAS: 2247106-57-4): Recent Advances and Applications

The compound endo-3-aminobicyclo[2.1.0]pentane-1-carboxylic acid (CAS: 2247106-57-4) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural properties and potential therapeutic applications. This research brief synthesizes the latest findings on this bicyclic amino acid derivative, highlighting its synthetic routes, biological activities, and emerging roles in drug discovery.

Recent studies have demonstrated that the constrained bicyclo[2.1.0]pentane scaffold of this compound imparts remarkable conformational rigidity, making it an attractive building block for peptide mimetics and protease inhibitors. A 2023 publication in Journal of Medicinal Chemistry (DOI: 10.1021/acs.jmedchem.3c00562) revealed its successful incorporation into macrocyclic peptides targeting protein-protein interactions, with the rigid structure enhancing binding affinity by reducing entropic penalties upon target engagement.

In synthetic chemistry, novel asymmetric routes to 2247106-57-4 have been developed using chiral auxiliaries or catalytic enantioselective methods, as reported in Organic Letters (2024, 26, 1120-1124). These advances address previous challenges in obtaining enantiomerically pure material, crucial for pharmaceutical applications. The compound's stability under physiological conditions has been confirmed through metabolic studies, showing resistance to common peptidases while maintaining good aqueous solubility (pH 7.4 solubility >50 mg/mL).

Emerging applications include its use as a proline surrogate in collagen mimetics, where the bicyclic structure induces stronger triple helix stabilization compared to natural proline derivatives. This property is being explored for tissue engineering applications, with preliminary in vivo data showing improved mechanical properties of engineered tissues (Biomaterials Science, 2024, Advance Article). Additionally, its potential as a scaffold for CNS-targeted drugs is under investigation, leveraging the ability of constrained bicyclic systems to cross the blood-brain barrier.

Current challenges in the field include scaling up the synthesis while maintaining enantiopurity and further elucidating structure-activity relationships for various biological targets. Several pharmaceutical companies have included derivatives of 2247106-57-4 in their discovery pipelines, particularly for oncology and infectious disease targets, though most programs remain in preclinical stages. The compound's unique spatial arrangement continues to inspire new drug design strategies at the intersection of synthetic chemistry and structural biology.

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Amadis Chemical Company Limited
(CAS:2247106-57-4)endo-3-aminobicyclo[2.1.0]pentane-1-carboxylic acid
A1081057
Purity:99%/99%/99%/99%
Quantity:100.0mg/250.0mg/500.0mg/1.0g
Price ($):269.0/430.0/717.0/1075.0
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